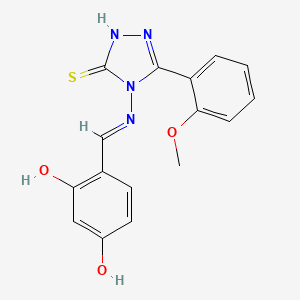

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base-triazole-thione hybrid compound characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 3 and a 2,4-dihydroxybenzylidene moiety at position 2. The 2,4-dihydroxybenzylidene group introduces two phenolic hydroxyl groups, which enhance hydrogen-bonding capacity and solubility, while the 2-methoxyphenyl substituent contributes steric bulk and electron-donating effects. This compound is synthesized via condensation of an amino-triazole-thione intermediate with 2,4-dihydroxybenzaldehyde under acidic conditions, a method analogous to microwave-assisted protocols described for related derivatives .

Properties

CAS No. |

497920-24-8 |

|---|---|

Molecular Formula |

C16H14N4O3S |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H14N4O3S/c1-23-14-5-3-2-4-12(14)15-18-19-16(24)20(15)17-9-10-6-7-11(21)8-13(10)22/h2-9,21-22H,1H3,(H,19,24)/b17-9+ |

InChI Key |

ZUTGSOUJBYPQEZ-RQZCQDPDSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O |

Origin of Product |

United States |

Biological Activity

The compound 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article aims to summarize its biological activity, particularly focusing on its antibacterial properties, potential anticancer effects, and other pharmacological implications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives. The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

- Disc Diffusion Method : The antibacterial activity was assessed using the agar disc diffusion method. Clear zones of inhibition were observed around the wells where the compound was applied, indicating its effectiveness against bacterial growth.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several bacterial strains:

- Escherichia coli : MIC = 16 µg/mL

- Staphylococcus aureus : MIC = 15 µg/mL

- Bacillus subtilis : MIC = 22 µg/mL

These values suggest that the compound exhibits potent antibacterial activity comparable to standard antibiotics like cefotaxime .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 16 | 23 |

| Staphylococcus aureus | 15 | 20 |

| Bacillus subtilis | 22 | 25 |

The mechanism through which this compound exerts its antibacterial effects may involve:

- Disruption of bacterial cell membranes due to its lipophilic character.

- Formation of hydrogen bonds through hydroxyl and methoxy groups, enhancing interaction with bacterial components.

- Potential inhibition of DNA-gyrase, a target for many antibacterial agents .

Anticancer Activity

Recent studies have also explored the anticancer potential of triazole derivatives. Compounds similar to this compound have demonstrated:

- Chemopreventive Effects : Some derivatives showed inhibition of cancer cell proliferation in vitro.

- Mechanisms : The presence of thione groups may contribute to apoptosis in cancer cells by inducing oxidative stress and disrupting cellular signaling pathways .

Case Studies

- Study on Antimicrobial Resistance : A study highlighted that certain triazole derivatives were effective against drug-resistant strains such as MRSA and VRE, indicating their potential in treating resistant infections .

- Antitumor Activity : Research on structurally similar compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the triazole structure could enhance anticancer properties .

Scientific Research Applications

The compound "4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione," also known as STK567186, AKOS002172075, AKOS005492701, and under the CAS number 497920-24-8, is a chemical compound with potential applications in scientific research .

Chemical Properties and Identifiers

- IUPAC Name: (E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

- Molecular Formula:

- CAS Registry Number: 497920-24-8

- Other Synonyms: A variety of synonyms are depositor-supplied, including STK567186, AKOS002172075, AKOS005492701, and more .

Potential Applications Based on Triazole Derivatives

While the search results do not offer explicit applications for the specific compound "this compound," they do provide information on the broader applications of 1,2,4-triazole derivatives in medicinal chemistry, particularly as antibacterial and anticancer agents .

Antibacterial Applications

1,2,4-triazoles and their derivatives have demonstrated significant antibacterial activity, making them a core structure of interest in antibacterial research .

- Certain Schiff bases of 4-amino-1,2,4-triazole derivatives have shown potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis, comparable to gentamycin and ampicillin .

- Some ciprofloxacin derivatives of 1,2,4-triazole-3-thione exhibit higher antibacterial activity than ciprofloxacin itself against both Gram-positive and Gram-negative bacteria .

Anticancer Applications

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Moiety

The benzylidene substituent significantly influences electronic, steric, and biological properties. Key comparisons include:

Key Observations :

- Hydroxyl groups (e.g., 2,4-dihydroxy) improve solubility and antioxidant capacity but may reduce metabolic stability.

- Bulky substituents (e.g., tert-butyl) hinder molecular packing, affecting crystallinity and bioavailability .

Substituent Effects on the Triazole-Thione Core

Variations at position 3 of the triazole-thione core modulate steric and electronic interactions:

Key Observations :

- Aromatic substituents (e.g., quinolin-2-yl) enable π-π stacking interactions, relevant for DNA-targeting applications .

- Bulky aliphatic groups (e.g., adamantyl) improve thermal stability but may reduce solubility .

Key Observations :

- Hydroxyl-rich derivatives (e.g., 2,4-dihydroxy) are prioritized for antioxidant and anti-inflammatory applications.

- Halogenated derivatives (e.g., Cl, F) excel in antimicrobial and antitubercular roles due to enhanced lipophilicity and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.